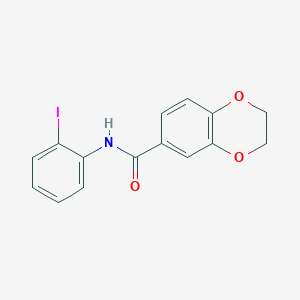

N-(2-iodophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

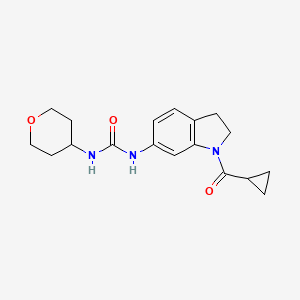

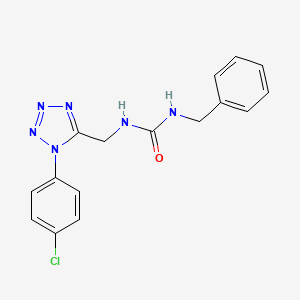

“N-(2-iodophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide” is a complex organic compound. It likely contains an iodophenyl group (a phenyl ring with an iodine substitution), a benzodioxine structure (a benzene ring fused with a 1,4-dioxin ring), and a carboxamide group (a carbonyl group attached to an amine) .

Chemical Reactions Analysis

The chemical reactions involving this compound would likely be complex and depend on the specific conditions and reagents used. One potential reaction could involve the oxidative addition of an iodoarene to a Pd(II) complex .

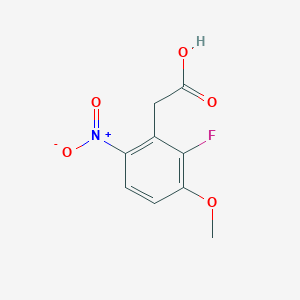

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its specific structure. Some potential properties could include its density, melting point, boiling point, and solubility .

作用機序

The mechanism of action of N-(2-iodophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves the transfer of oxygen atoms to the substrate through a series of single-electron transfer (SET) steps. The reaction proceeds via the formation of an intermediate radical species, which is then oxidized by this compound to form the desired product.

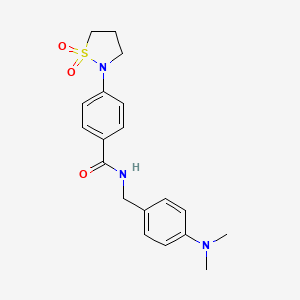

Biochemical and Physiological Effects:

This compound has been shown to exhibit potent antioxidant and anti-inflammatory properties in vitro. It has also been reported to induce apoptosis in cancer cells, suggesting its potential as a chemotherapeutic agent. However, further studies are needed to fully understand the biochemical and physiological effects of this compound in vivo.

実験室実験の利点と制限

One of the main advantages of N-(2-iodophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is its high selectivity and efficiency in organic synthesis. It can selectively oxidize primary and secondary alcohols to aldehydes and ketones, respectively, without affecting other functional groups. Moreover, this compound is easy to handle and store, and it does not require any special equipment or conditions.

However, this compound also has some limitations for lab experiments. It is highly reactive and can be explosive when exposed to air or moisture. It also requires careful handling and disposal due to its toxic and hazardous nature.

将来の方向性

There are several future directions for the research and development of N-(2-iodophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One potential application is in the synthesis of novel pharmaceuticals and natural products. This compound can be used as a key reagent for the construction of complex molecular scaffolds, which can then be further modified to generate new compounds with therapeutic potential.

Another direction is in the development of safer and more efficient oxidizing agents for organic synthesis. While this compound has proven to be a powerful and versatile reagent, its hazardous nature and limitations in certain reactions have prompted researchers to explore alternative methods for oxidation.

In conclusion, this compound is a unique and valuable reagent in organic synthesis, with numerous applications and potential for future research. Its mechanism of action, biochemical and physiological effects, advantages, and limitations have been well-studied, and further investigations are needed to fully understand its potential in various fields.

合成法

The synthesis of N-(2-iodophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves the reaction of 2-iodophenol with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid in the presence of a strong oxidizing agent such as manganese dioxide or lead tetraacetate. The reaction proceeds via a series of oxidation and cyclization steps, leading to the formation of this compound as the final product.

科学的研究の応用

N-(2-iodophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has found numerous applications in scientific research, particularly in organic synthesis. It has been used as a powerful oxidizing agent for the conversion of alcohols to aldehydes and ketones, as well as for the oxidation of sulfides to sulfoxides and sulfones. It has also been used in the synthesis of various natural products and pharmaceuticals, including taxol and its analogs.

Safety and Hazards

特性

IUPAC Name |

N-(2-iodophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12INO3/c16-11-3-1-2-4-12(11)17-15(18)10-5-6-13-14(9-10)20-8-7-19-13/h1-6,9H,7-8H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHHNFMNVAUSRFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC=CC=C3I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12INO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dimethylphenyl)acetamide](/img/structure/B2770022.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(methylthio)benzamide](/img/structure/B2770023.png)

![4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2770026.png)

![5-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

![(4-chlorophenyl)[4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2770029.png)

![2-chloro-N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B2770042.png)